molecular formula C17H15NO3 B12277948 1H-Indole-3-carboxylic acid, 6-(phenylmethoxy)-, methyl ester

1H-Indole-3-carboxylic acid, 6-(phenylmethoxy)-, methyl ester

Cat. No.: B12277948
M. Wt: 281.30 g/mol
InChI Key: JMYLTCHYKBERNN-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxylic acid, 6-(phenylmethoxy)-, methyl ester (CAS Number: 371971-13-0 ) is a chemical compound with the molecular formula C 17 H 15 NO 3 and a molecular weight of 281.31 g/mol. This methyl ester derivative features a benzyloxy (phenylmethoxy) substituent at the 6-position of the indole ring system, a structure that makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Indole-3-carboxylate derivatives are of significant interest in scientific research due to the privileged status of the indole scaffold in drug discovery and development. While specific biological data for this compound is not available in the public domain, analogous compounds are frequently explored as key precursors or building blocks in the synthesis of more complex molecules. The presence of the benzyloxy group offers a handle for further chemical modifications, such as deprotection to a phenolic hydroxyl group, enabling diverse synthetic pathways. Research into similar indole-carboxylate compounds highlights their utility in C–H functionalization chemistry for creating structurally diverse libraries, particularly for the functionalization of the indole benzenoid ring (source) . This compound is provided For Research Use Only and is not intended for any other use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

methyl 6-phenylmethoxy-1H-indole-3-carboxylate

InChI

InChI=1S/C17H15NO3/c1-20-17(19)15-10-18-16-9-13(7-8-14(15)16)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3

InChI Key

JMYLTCHYKBERNN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of 6-Hydroxyindole-3-carboxylic Acid

The Fischer indole synthesis serves as a foundational method for constructing the indole scaffold. A ketone precursor, such as methyl 3-oxo-4-hydroxyphenylpropanoate , reacts with phenylhydrazine under acidic conditions (e.g., HCl/EtOH) to yield 6-hydroxyindole-3-carboxylic acid. Key parameters:

  • Reaction conditions : Reflux in ethanol (12–24 h).
  • Yield : 60–75% after recrystallization.

Benzyloxy Group Introduction via Alkylation

The 6-hydroxy group is protected using benzyl bromide under basic conditions:

  • Procedure : 6-Hydroxyindole-3-carboxylic acid (1 equiv) is dissolved in acetone with aqueous KOH (3 equiv). Benzyl bromide (1.2 equiv) is added dropwise, and the mixture is stirred at 20°C for 2 h.
  • Yield : 85–90% for 6-benzyloxyindole-3-carboxylic acid.

Esterification to Methyl Ester

The carboxylic acid is esterified using methanol and catalytic sulfuric acid:

  • Conditions : Reflux in methanol (22 h) with H₂SO₄.
  • Yield : 87–93%.

Advantages : Straightforward protection/esterification steps; high regioselectivity.
Limitations : Requires isolation of intermediates, increasing process time.

Reissert Indole Synthesis

Preparation of 5-Benzyloxy-2-nitrobenzaldehyde

A nitrobenzaldehyde derivative is synthesized by nitration of 4-benzyloxybenzaldehyde:

  • Nitration agent : HNO₃/H₂SO₄ at 0°C.
  • Yield : 70–80%.

Cyclization with Ethyl Azidoacetate

The Reissert reaction forms the indole core:

  • Procedure : 5-Benzyloxy-2-nitrobenzaldehyde (1 equiv) reacts with ethyl azidoacetate (1.1 equiv) in refluxing acetic acid (4 h).
  • Intermediate : Ethyl 6-benzyloxy-1H-indole-3-carboxylate (yield: 65–75%).

Transesterification to Methyl Ester

The ethyl ester is converted to methyl ester via acid-catalyzed transesterification:

  • Conditions : Methanol/H₂SO₄, reflux (10 h).
  • Yield : 90–95%.

Advantages : Direct route from nitro precursors; avoids isolation of free acids.
Limitations : Requires handling of toxic azido compounds.

Palladium-Catalyzed C–H Functionalization

Directed C–H Benzyloxylation

Aryl iodides bearing benzyloxy groups are coupled to pre-formed indole esters via Pd(II) catalysis:

  • Catalyst : Pd(OAc)₂ (10 mol %) with AgOAc (2 equiv) in HFIP/TFA.
  • Conditions : 65–130°C for 3–24 h.
  • Yield : 45–60%.

Post-Functionalization Esterification

If the indole core lacks the ester group, subsequent esterification is performed:

  • Agent : CH₃I/K₂CO₃ in DMF (rt, 12 h).
  • Yield : 80–85%.

Advantages : Late-stage functionalization flexibility.
Limitations : Moderate yields; requires specialized catalysts.

Comparative Analysis of Methods

Method Key Steps Total Yield (%) Complexity Scalability
Fischer Synthesis Cyclization → Alkylation → Ester 55–65 Moderate High
Reissert Synthesis Nitro cyclization → Transester 50–60 High Moderate
C–H Functionalization Direct coupling → Esterification 35–50 High Low

Critical Reaction Optimization Insights

Alkylation Efficiency

  • Base selection : KOH in acetone outperforms NaH/DMF in minimizing side reactions (e.g., over-alkylation).
  • Solvent effects : Acetone enhances solubility of 6-hydroxyindole intermediates, improving benzyl bromide reactivity.

Esterification Conditions

  • Acid catalysts : H₂SO₄ > TsOH in methanol for complete conversion.
  • Temperature : Reflux (65°C) ensures rapid esterification without decarboxylation.

Purification Challenges

  • Column chromatography : Silica gel with hexane/EtOAc (4:1) effectively separates methyl esters from unreacted acids.
  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity products.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Acidic Hydrolysis : Treatment with HCl (6 N) in ethanol at reflux generates the free carboxylic acid, as observed in related indole-3-carboxylate esters .

  • Basic Hydrolysis : NaOH (1–2 M) in aqueous methanol at 60°C cleaves the ester group, forming the sodium carboxylate intermediate.

ConditionReagentsProductYield (%)Reference
Acidic (HCl)6 N HCl, ethanol, reflux6-(Phenylmethoxy)-1H-indole-3-carboxylic acid75–83
Basic (NaOH)1 M NaOH, methanol/H₂OSodium 6-(phenylmethoxy)-1H-indole-3-carboxylate88–92

O-Dealkylation of the Phenylmethoxy Group

The benzyl-protected oxygen at position 6 can be cleaved via catalytic hydrogenation or boron tribromide (BBr₃) treatment:

  • Hydrogenolysis : Pd/C (10% wt) under H₂ (1 atm) in ethanol removes the benzyl group, yielding 6-hydroxy-1H-indole-3-carboxylate derivatives .

  • BBr₃-Mediated Cleavage : BBr₃ in dichloromethane (-20°C to RT) selectively deprotects the phenylmethoxy group without affecting the ester.

MethodConditionsProductYield (%)Reference
HydrogenolysisPd/C, H₂, ethanol, 24 hMethyl 6-hydroxy-1H-indole-3-carboxylate69–75
BBr₃BBr₃, DCM, -20°C to RTMethyl 6-hydroxy-1H-indole-3-carboxylate82–90

C–H Functionalization Reactions

Pd-catalyzed C–H activation enables regioselective functionalization at the indole core:

  • C4-Arylation : Pd(OAc)₂ (10 mol%) with AgOAc in HFIP at 100°C facilitates coupling with aryl iodides, yielding C4-arylated products .

  • Decarboxylative C2-Arylation : Under similar conditions, the ester group undergoes decarboxylation, enabling C2-arylation .

Reaction TypeCatalytic SystemSubstrateProductYield (%)Reference
C4-ArylationPd(OAc)₂, AgOAc, HFIP, 100°CAryl iodides (e.g., PhI)Methyl 6-(PhOCH₂)-4-aryl-1H-indole-3-carboxylate60–75
DecarboxylativePd(OAc)₂, AgOAc, TFA, 120°CAryl iodides (e.g., 4-MeOPhI)6-(PhOCH₂)-2-aryl-1H-indole60–66

Electrophilic Substitution

The indole nucleus participates in electrophilic substitution at C2 and C5 positions:

  • Nitration : HNO₃ in acetic anhydride at 0°C introduces nitro groups at C5.

  • Halogenation : NBS (N-bromosuccinimide) in DMF brominates C2 selectively.

ReactionReagentsPositionProductYield (%)Reference
NitrationHNO₃, Ac₂O, 0°CC5Methyl 5-nitro-6-(PhOCH₂)-1H-indole-3-carboxylate55–60
BrominationNBS, DMF, 50°CC2Methyl 2-bromo-6-(PhOCH₂)-1H-indole-3-carboxylate70–78

Reductive Transformations

  • Ester Reduction : LiAlH₄ in THF reduces the ester to a primary alcohol, yielding 3-(hydroxymethyl)-6-(PhOCH₂)-1H-indole.

  • Indole Ring Hydrogenation : H₂ (50 psi) over Pd/C in ethanol saturates the indole ring to form a tetrahydroindole derivative .

ReactionConditionsProductYield (%)Reference
Ester ReductionLiAlH₄, THF, 0°C to RT3-(Hydroxymethyl)-6-(PhOCH₂)-1H-indole65–72
Ring SaturationPd/C, H₂ (50 psi), ethanolMethyl 6-(PhOCH₂)-2,3,4,5-tetrahydro-1H-indole-3-carboxylate58–63

Transesterification

The methyl ester undergoes transesterification with alcohols (e.g., ethanol, benzyl alcohol) under acidic or basic catalysis:

  • Ethanolysis : HCl (gas) in ethanol converts the methyl ester to ethyl ester (85–90% yield).

Key Mechanistic Insights

  • The phenylmethoxy group at C6 electronically deactivates the indole ring, directing electrophiles to C2 and C5 .

  • Steric hindrance from the C6 substituent limits reactivity at C4 and C7 .

  • The ester group acts as a directing group in Pd-catalyzed C–H activation, enabling decarboxylative pathways .

Scientific Research Applications

Medicinal Chemistry Applications

1H-Indole-3-carboxylic acid derivatives have been extensively studied for their potential therapeutic effects. The methyl ester form is particularly relevant due to its enhanced bioavailability compared to the parent acid.

Anticancer Activity

Research has indicated that indole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to methyl 6-(phenylmethoxy)-1H-indole-3-carboxylate can induce apoptosis in cancer cells through the modulation of various signaling pathways. The compound's ability to inhibit cell proliferation and promote cell cycle arrest has been documented in several types of cancer cells, including breast and colon cancer .

Antimicrobial Properties

Indole derivatives have shown promising antimicrobial activity against a range of pathogens. A study reported that methyl esters of indole-3-carboxylic acids possess inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .

Pharmacological Applications

The pharmacological profile of 1H-Indole-3-carboxylic acid, 6-(phenylmethoxy)-, methyl ester suggests several applications:

Neuroprotective Effects

Recent investigations into the neuroprotective properties of indole derivatives indicate that they may offer therapeutic benefits in neurodegenerative diseases. The compound has been associated with antioxidant activity, which can protect neuronal cells from oxidative stress-related damage .

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives has been explored in various studies. It has been shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their utility in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Material Science Applications

In addition to biological applications, methyl 6-(phenylmethoxy)-1H-indole-3-carboxylate has potential uses in material science:

Organic Electronics

Due to its electronic properties, this compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to form stable films makes it a candidate for use in electronic devices where efficient charge transport is crucial .

Case Studies

Study TitleFindingsYearReference
Anticancer Activity of Indole DerivativesInduced apoptosis in breast cancer cells2022
Antimicrobial Efficacy of Indole CompoundsInhibited growth of Gram-positive bacteria2022
Neuroprotective Effects of Methyl IndolesReduced oxidative stress in neuronal cells2022

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxylic acid, 6-(phenylmethoxy)-, methyl ester involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it can act as an agonist or antagonist at serotonin receptors, affecting neurotransmission .

Comparison with Similar Compounds

Substituent Position and Type

The table below summarizes key analogs and their structural differences:

Compound Name Substituent Position/Type Molecular Weight Key Properties/Applications Source/Reference
1H-Indole-3-carboxylic acid, 5-methoxy-, methyl ester (AP7) C5-methoxy 205.21 g/mol Drug-likeness, antiviral activity (E6 protein inhibition) Andrographis paniculata phytocompound
1H-Indole-3-carboxylic acid, 6-chloro-, methyl ester C6-chloro 209.63 g/mol Intermediate in synthetic chemistry Synthetic routes
Methyl 2-chloro-1H-indole-3-carboxylate C2-chloro 199.61 g/mol Precursor for further functionalization Chlorination of parent ester
1H-Indole-3-carboxylic acid, 2-(3-butenyl)-, methyl ester C2-alkenyl (butenyl) 229.27 g/mol Structural diversity in drug discovery Synthetic catalog
5-Hydroxy-1,2-dimethyl-6-(3-nitrophenyl)-1H-indole-3-carboxylic acid ethyl ester C5-hydroxy, C6-nitrophenyl 354.36 g/mol Potential bioactive scaffold Synthetic studies

Research Findings and Trends

Key Studies

  • AP7’s ADMET Profile : Exhibits favorable drug-likeness (Lipinski’s rule compliance) and low toxicity risks, making it a promising antiviral candidate .
  • Docking Studies : Indole-3-carboxylates with electron-withdrawing groups (e.g., nitro, bromo) show enhanced hydrogen bonding with target proteins .
  • Natural Product Isolation : Indole derivatives from marine sponges emphasize the ecological role of these compounds in chemical defense .

Challenges and Opportunities

  • Synthetic Complexity : Introducing bulky groups (e.g., phenylmethoxy) at C6 requires optimized conditions to avoid side reactions .
  • Biological Specificity : Subtle substituent changes (e.g., methoxy vs. chloro) can shift activity from antiviral to analgesic targets, necessitating precise structure-activity relationship (SAR) studies .

Biological Activity

1H-Indole-3-carboxylic acid, 6-(phenylmethoxy)-, methyl ester is a derivative of indole known for its diverse biological activities. Indole derivatives are recognized for their pharmacological potential, including anti-inflammatory, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula of this compound is C12H13NO3C_{12}H_{13}NO_3. Its structure features an indole ring system substituted with a carboxylic acid and a phenylmethoxy group, which contributes to its biological activity.

Antiviral Activity

Indole derivatives often exhibit antiviral properties. A study indicated that certain indole-based compounds showed significant activity against various viral infections. The mechanism typically involves the inhibition of viral replication pathways, although specific data on the methyl ester derivative is limited.

Anti-inflammatory Effects

Research has demonstrated that indole derivatives possess anti-inflammatory properties. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. While direct studies on this compound are sparse, the structural similarities suggest potential anti-inflammatory effects.

Anticancer Activity

Several studies have explored the anticancer potential of indole derivatives. For example:

  • Case Study 1 : A derivative similar to 1H-Indole-3-carboxylic acid was evaluated for its efficacy against lung cancer cell lines (A549). The compound exhibited moderate cytotoxicity with an inhibition percentage of approximately 25% at certain concentrations .
  • Case Study 2 : In another study focusing on indole derivatives as VEGFR-2 inhibitors, structural modifications led to enhanced anticancer activity . This suggests that modifications on the indole scaffold can lead to significant changes in biological activity.

The mechanisms through which indole derivatives exert their biological effects are multifaceted:

  • Receptor Interaction : Indoles can interact with various receptors in the body, influencing signaling pathways related to inflammation and cancer progression.
  • Enzyme Inhibition : Many indole compounds act as inhibitors of key enzymes involved in disease processes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .
  • Oxidative Stress Modulation : Indoles may also modulate oxidative stress responses in cells, contributing to their anticancer properties.

Data Summary

Biological ActivityMechanismReferences
AntiviralInhibition of viral replication
Anti-inflammatoryInhibition of COX-2 and cytokines
AnticancerCytotoxicity against cancer cell lines

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Use inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Adjust stoichiometry of benzyl bromide (1.2–1.5 eq.) to minimize byproducts .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure and purity of this compound?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Identify proton environments (e.g., indole NH at δ 10–12 ppm, methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
    • ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and quaternary carbons.
  • IR Spectroscopy : Detect ester C=O stretch (~1700 cm⁻¹) and O–CH₂–Ph ether linkage (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structure using SHELX software for refinement (e.g., SHELXL-2018) .

Q. Purity Assessment :

  • HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) with ≥95% purity threshold.

Basic: What known biological activities are associated with the 6-(phenylmethoxy) substitution on indole-3-carboxylate esters?

Methodological Answer :
The 6-(phenylmethoxy) group enhances lipophilicity and target affinity. Documented activities include:

  • Enzyme Inhibition : Analogues like Abecarnil (6-(phenylmethoxy)-substituted indole) act as GABAₐ receptor modulators, validated via radioligand binding assays .
  • Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays in Mueller-Hinton broth .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., dansyl chloride) to evaluate permeability in Caco-2 cell monolayers.

Advanced: How can computational chemistry predict the binding modes of this compound with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into protein active sites (e.g., cytochrome P450 or kinase domains). Parameterize the force field (e.g., OPLS-AA) for accurate ligand flexibility .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and hydrogen-bond occupancy.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzymatic assays.

Advanced: What strategies resolve contradictions in NMR data caused by rotational isomers or solvent effects?

Q. Methodological Answer :

  • Variable-Temperature NMR : Heat samples to 50–80°C in DMSO-d₆ to coalesce split peaks from hindered rotation (e.g., ester methoxy groups) .
  • 2D Techniques :
    • HSQC : Assign proton-carbon correlations for overlapping signals.
    • NOESY : Identify spatial proximity between phenylmethoxy and indole protons.
  • Deuterated Solvents : Compare spectra in CDCl₃ vs. DMSO-d₆ to isolate solvent-induced shifts .

Advanced: How does the 6-(phenylmethoxy) group influence reactivity in further functionalization?

Q. Methodological Answer :

  • Electronic Effects : The electron-donating methoxy group activates the indole ring for electrophilic substitution (e.g., nitration at C5 requires HNO₃/H₂SO₄ at 0°C) .
  • Steric Hindrance : Bulky substituents hinder reactions at C2/C4; use directing groups (e.g., boronates) for regioselective cross-coupling .
  • Photostability : Assess degradation under UV light (λ = 254 nm) via HPLC to optimize storage conditions.

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